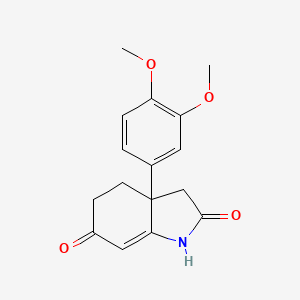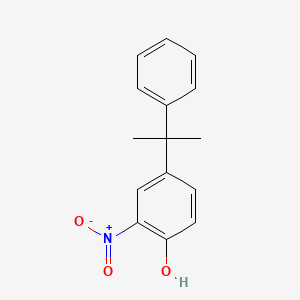
Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- is an organic compound with the molecular formula C15H16O. It is also known by other names such as p-(α,α-dimethylbenzyl)phenol and p-cumylphenol . This compound is characterized by the presence of a phenol group substituted with a 1-methyl-1-phenylethyl group and a nitro group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- typically involves the nitration of 4-(1-methyl-1-phenylethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The nitration reaction is followed by purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenols and other substituted products.
Scientific Research Applications
Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1-methyl-1-phenylethyl)-: Similar structure but lacks the nitro group.
Phenol, 4-(1-phenylethyl)-: Similar structure but with a different substituent at the para position.
Uniqueness
Phenol, 4-(1-methyl-1-phenylethyl)-2-nitro- is unique due to the presence of both the 1-methyl-1-phenylethyl group and the nitro group, which confer distinct chemical and biological properties.
Properties
CAS No. |
24133-64-0 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-nitro-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C15H15NO3/c1-15(2,11-6-4-3-5-7-11)12-8-9-14(17)13(10-12)16(18)19/h3-10,17H,1-2H3 |
InChI Key |
VOQITOVLCZFMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


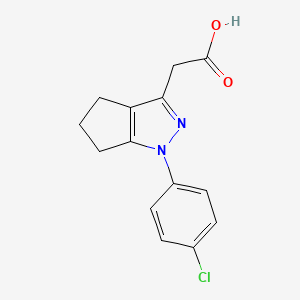
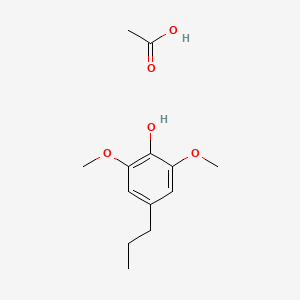
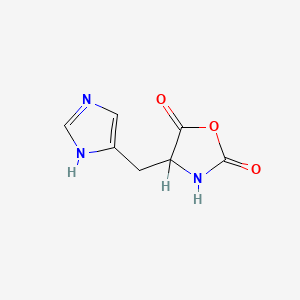
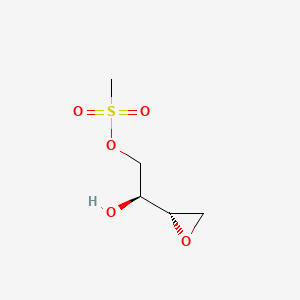

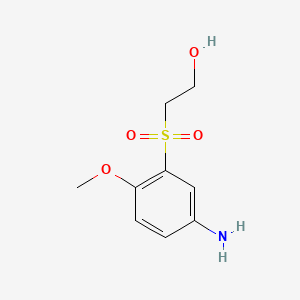
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
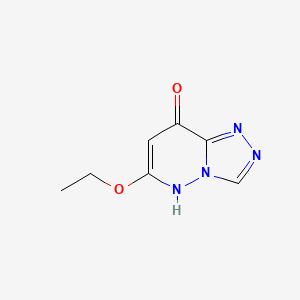
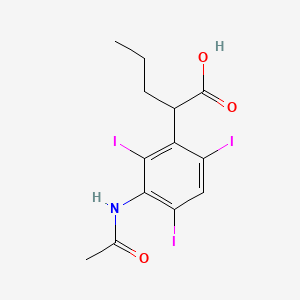


![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
